molecular formula C17H17ClN4O3S B2367888 N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251620-13-9

N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2367888
CAS RN: 1251620-13-9
M. Wt: 392.86
InChI Key: FIBAPCANRDCKIT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Research into compounds with similar structural features, including pyrimidines and pyrazolo[1,5-a]pyrimidines, has led to the discovery of potential therapeutic agents. These compounds exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. For example, the synthesis and biological evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings have demonstrated antimicrobial activities against various bacterial and fungal strains (Hossan et al., 2012). Similarly, enaminones used as building blocks for substituted pyrazoles have shown significant antitumor and antimicrobial activities (Riyadh, 2011).

Organic Synthesis and Chemical Properties

The chemical versatility of pyrimidine and its derivatives facilitates the synthesis of complex molecules with potential for further pharmacological study. For instance, novel syntheses involving cyclization and nucleophilic substitution reactions have been developed to create previously unknown derivatives, demonstrating the expansive utility of these compounds in organic synthesis (Palamarchuk et al., 2019). These synthetic approaches enable the exploration of new chemical spaces for drug discovery and other applications.

Pharmacological Research

The exploration of heterocyclic compounds, including those containing pyrimidine and triazolo[4,3-d]pyrimidines, in pharmacological research underscores their potential as selective ligands for various receptors, highlighting their importance in the development of new therapeutic agents. For example, research into 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has identified these compounds as selective Peripheral Benzodiazepine Receptor (PBR) ligands, opening avenues for the treatment of diseases related to the translocator protein (18 kDa) (Selleri et al., 2005).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-10(2)22-16(24)15-13(9-26-20-15)21(17(22)25)8-14(23)19-7-11-5-3-4-6-12(11)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAPCANRDCKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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